N-methyl-4-[(phenoxyacetyl)amino]benzamide
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Overview
Description
N-methyl-4-[(phenoxyacetyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenoxyacetyl group attached to the nitrogen atom of the benzamide structure
Mechanism of Action
Target of Action
The primary target of N-methyl-4-[(phenoxyacetyl)amino]benzamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the elongation cycle .
Mode of Action
This compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function
Biochemical Pathways
The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] FabI affects the fatty acid synthesis pathway . This pathway is responsible for the production of long-chain fatty acids, which are essential components of the cell membrane. By inhibiting this enzyme, this compound disrupts the normal functioning of the cell, leading to potential downstream effects such as impaired cell growth and division .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal cell function due to the inhibition of fatty acid synthesis . This can lead to impaired cell growth and division, potentially causing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(phenoxyacetyl)amino]benzamide typically involves the reaction of N-methyl-4-aminobenzamide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[(phenoxyacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-methyl-4-[(phenoxyacetyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-[(phenoxyacetyl)amino]benzamide
- N-phenyl-4-[(phenoxyacetyl)amino]benzamide
- N-methyl-4-[(phenylacetyl)amino]benzamide
Uniqueness
N-methyl-4-[(phenoxyacetyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyacetyl group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-methyl-4-[(2-phenoxyacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-17-16(20)12-7-9-13(10-8-12)18-15(19)11-21-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZDEHSENRGPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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